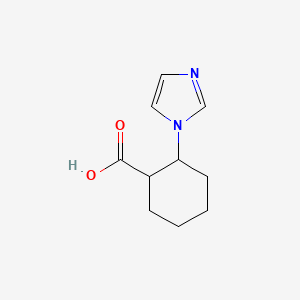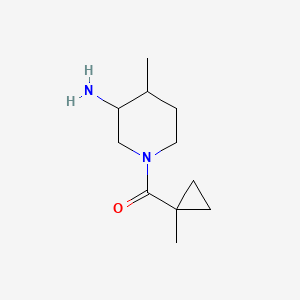
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of piperidine derivatives can be achieved through intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . Industrial production methods often involve the use of high-yield reactions and cost-effective processes to ensure scalability .
Chemical Reactions Analysis
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with electrophiles can generate chlorinated piperidines .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are utilized for their pharmacological properties, including anticancer, antiviral, and antimicrobial activities . Additionally, they are employed in the development of drugs for treating various conditions such as hypertension, inflammation, and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine can be compared with other piperidine derivatives such as piperine, evodiamine, and matrine . These compounds share a similar piperidine core but differ in their substituents and pharmacological properties. For instance, piperine is known for its antioxidant and anticancer activities, while evodiamine exhibits antiproliferative effects . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3-amino-4-methylpiperidin-1-yl)-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H20N2O/c1-8-3-6-13(7-9(8)12)10(14)11(2)4-5-11/h8-9H,3-7,12H2,1-2H3 |
InChI Key |
HOAGBGIBOLUPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C2(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)
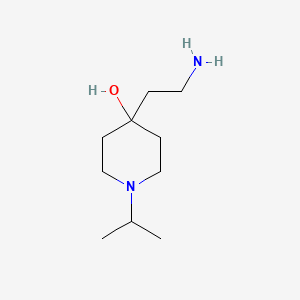
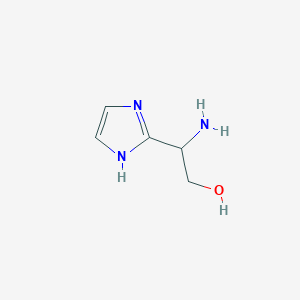
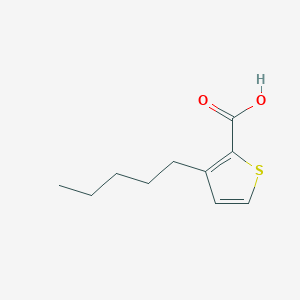
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)
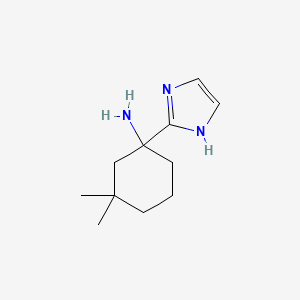

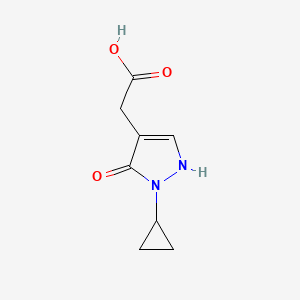

![4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine](/img/structure/B13215803.png)

![N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B13215810.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)
